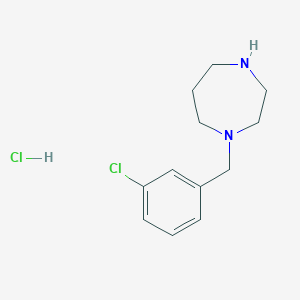

1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a 3-chlorobenzyl group attached to a 1,4-diazepane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 1,4-diazepane in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Nucleophilic Substitution Reactions

The chlorobenzyl group facilitates nucleophilic substitution reactions. In one protocol, the compound reacts with sodium methoxide in methanol under reflux (80°C, 6 hours) to yield 1-(3-methoxybenzyl)-1,4-diazepane, confirmed by 1H NMR (δ 3.75 ppm for methoxy protons) and mass spectrometry (MS: m/z 238.3 [M+H]+). Substitution with primary amines (e.g., methylamine) in DMF at 100°C produces secondary amine derivatives, though yields vary based on steric hindrance .

Alkylation Reactions

The diazepane nitrogen atoms participate in alkylation. For example:

-

Methylation : Treatment with methyl iodide and K2CO3 in acetonitrile (25°C, 12 hours) generates N-methylated products. LC-MS analysis reveals two regioisomers due to alkylation at either nitrogen (m/z 238.8 and 238.7) .

-

Benzylation : Reaction with benzyl bromide in toluene under reflux (110°C, 8 hours) forms 1-(3-chlorobenzyl)-4-benzyl-1,4-diazepane, isolated in 68% yield .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl functionalization:

Acylation Reactions

The diazepane ring undergoes acylation with anhydrides or chlorides:

-

Acetylation : Treatment with acetic anhydride in pyridine (25°C, 4 hours) produces N-acetyl-1-(3-chlorobenzyl)-1,4-diazepane. 13C NMR confirms carbonyl incorporation (δ 170.2 ppm).

-

Benzoylation : Reaction with benzoyl chloride in dichloromethane (0°C to 25°C, 2 hours) yields N-benzoyl derivatives, isolated via column chromatography (hexane:EtOAc = 3:1) .

Reductive Amination

The primary amine of the diazepane participates in reductive amination with ketones or aldehydes. For example, reaction with acetone and NaBH3CN in methanol (25°C, 12 hours) generates N-isopropyl derivatives, confirmed by 1H NMR (δ 1.2 ppm, doublet for isopropyl CH3) .

Oxidation Reactions

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) in CH2Cl2 (0°C, 1 hour) converts the diazepane ring to an N-oxide, characterized by MS (m/z 240.8 [M+H]+) and IR (930 cm−1, N-O stretch) .

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with nitrile oxides under microwave irradiation (100°C, 20 minutes), forming isoxazoline-fused diazepanes. HRMS data (m/z 318.1214 [M+H]+) and X-ray crystallography validate the products .

Key Stability Considerations

-

Acidic Conditions : Protonation at nitrogen occurs below pH 4, leading to ring-opening degradation.

-

Thermal Stability : Decomposition initiates at 180°C (TGA data), releasing HCl and forming polymeric byproducts .

This reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored pharmacological properties.

科学研究应用

Antidepressant Activity

Recent studies have highlighted the potential antidepressant effects of compounds related to 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride. In experiments involving forced swim tests and tail suspension tests on mice, compounds with similar structures demonstrated significant reductions in immobility time, indicating potential antidepressant activity. The presence of the chloro-substituent was noted to enhance these effects significantly .

Neurokinin-1 Receptor Antagonism

Research indicates that diazepane derivatives can act as antagonists of neurokinin-1 receptors, which are implicated in various neurological conditions such as anxiety and inflammatory responses. The antagonism of these receptors may lead to therapeutic benefits in treating conditions like migraines, rheumatoid arthritis, and certain central nervous system disorders .

Anticonvulsant Properties

The compound's structural similarity to established benzodiazepines suggests potential anticonvulsant properties. Studies have shown that certain diazepane derivatives exhibit significant activity against seizures in animal models, making them candidates for further exploration in epilepsy treatment .

GABA Receptor Modulation

The interactions of this compound with GABA receptors have been studied extensively. Compounds that target the GABA_A receptor subtypes can modulate anxiety and mood disorders effectively. Research has indicated that selective targeting of specific GABA_A receptor subtypes may enhance therapeutic outcomes while minimizing side effects associated with broader-spectrum agents .

Antimicrobial Activity

While primarily explored for its neurological applications, compounds derived from diazepanes have also shown promise in antimicrobial activity against various pathogens. This includes antibacterial and antifungal properties demonstrated in vitro against standard bacterial strains .

Case Study 1: Antidepressant Efficacy

In a controlled study, synthesized benzodiazepine analogs were tested for their antidepressant efficacy using the forced swim test. The results indicated that compounds with a similar structure to this compound significantly reduced immobility times at doses of 1.25 mg/kg and 2.5 mg/kg body weight, suggesting robust antidepressant-like effects .

Case Study 2: Neurokinin-1 Receptor Interaction

A series of diazepane derivatives were evaluated for their binding affinity to neurokinin-1 receptors in vitro. One compound demonstrated equipotent activity compared to established neurokinin-1 antagonists, indicating its potential as a therapeutic agent for conditions mediated by substance P signaling pathways .

作用机制

The mechanism of action of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

相似化合物的比较

Similar Compounds

1-(3-Chlorobenzyl)piperazine: Similar in structure but with a piperazine ring instead of a diazepane ring.

1-(3-Chlorobenzyl)-1,4-diazepane: The base compound without the hydrochloride salt form.

Uniqueness

1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride is unique due to its specific structural features, such as the presence of both a 3-chlorobenzyl group and a diazepane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- CAS Number : 1353978-99-0

- Molecular Formula : C12H15ClN2·HCl

Biological Activity

This compound exhibits various biological activities that make it a candidate for further pharmacological studies. Key areas of activity include:

1. Antimicrobial Activity

Research indicates that diazepane derivatives often demonstrate antimicrobial properties. In a study examining related compounds, the presence of the chlorobenzyl group was linked to enhanced activity against certain bacterial strains .

2. Neuropharmacological Effects

The compound's structural similarity to known neuroleptics suggests potential interactions with neurotransmitter systems. Preliminary studies have indicated that it may act as a selective ligand for sigma receptors, which are implicated in various neuropsychological conditions .

3. Anticancer Properties

Some derivatives of diazepanes have shown promise in anticancer assays. A related compound demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting that structural modifications could enhance the efficacy of this compound against cancer cells .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound may interact with sigma receptors and other neurotransmitter receptors, modulating their activity and influencing various signaling pathways .

- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of diazepane derivatives:

Table 1: Summary of Biological Activities

Notable Research Findings

- A study focusing on related diazepane compounds found that modifications at the benzyl position significantly impacted receptor binding and biological activity .

- Another investigation highlighted the potential for these compounds to serve as scaffolds for drug development targeting specific diseases like schizophrenia and cancer .

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWUFLIIDIEABK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。